4-Bromo-2-(2-methylpiperidino)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13BrN2S |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
4-bromo-2-(2-methylpiperidin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c1-7-4-2-3-5-12(7)9-11-8(10)6-13-9/h6-7H,2-5H2,1H3 |
InChI Key |
IYDHNOFKZOVSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC(=CS2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 2 2 Methylpiperidino Thiazole and Analogues
Strategic Approaches to Thiazole (B1198619) Ring Formation
The construction of the 4-bromothiazole (B1332970) core is a critical first step. Modern organic synthesis offers several powerful methods to achieve this, building upon classic name reactions and introducing novel, efficient procedures.
Hantzsch Thiazole Synthesis and Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely employed method for the construction of the thiazole nucleus. chemicalbook.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative. chemicalbook.combepls.comnih.gov For the synthesis of 2-amino-4-bromothiazole (B130272) analogues, the reaction typically utilizes a substituted thiourea (B124793) and an α,α-dihalo or α-bromo-α'-substituted ketone. The fundamental mechanism involves the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com
The versatility of the Hantzsch synthesis is demonstrated by its ability to accommodate a wide range of substituents on both the thioamide and the α-haloketone, allowing for the preparation of diverse thiazole derivatives. nih.gov Modern adaptations have focused on improving the efficiency, safety, and environmental impact of the original procedure. These include the use of microwave irradiation to accelerate reaction times and improve yields, and the development of microreactor systems for continuous flow synthesis, which offers precise control over reaction parameters. bepls.comrsc.org For instance, the synthesis of 2-aminothiazoles has been successfully performed in a heated glass microreactor, demonstrating comparable or greater conversions than traditional batch syntheses. rsc.org
Table 1: Examples of Hantzsch Thiazole Synthesis for Substituted Thiazoles
| α-Halocarbonyl Compound | Thioamide/Thiourea | Conditions | Product | Yield | Reference |
| 2-Bromo-1-(4-halophenyl)ethan-1-one | Thioacetamide | DMF, room temperature | 4-(4-Halophenyl)-2-methylthiazole | N/A | nih.gov |
| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Microreactor, 70 °C | Substituted 2-aminothiazoles | N/A | rsc.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilicic acid, heating or ultrasound | 2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole | 79-90% | mdpi.com |
| α-Bromoketone | Thiourea/Thioamide | Room temperature ionic liquid | 2-Amino-4-arylthiazoles/2-Methyl-4-arylthiazole | Excellent | researchgate.net |
One-Pot Multicomponent Cyclization Reactions
To enhance synthetic efficiency and align with the principles of green chemistry, one-pot multicomponent reactions (MCRs) have emerged as powerful alternatives for thiazole synthesis. bepls.comajgreenchem.com These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the isolation of intermediates and reducing solvent waste and purification steps. clockss.orgrsc.org
For the synthesis of 2-aminothiazole (B372263) derivatives, a common MCR strategy involves the reaction of a ketone, a source of bromine (like N-bromosuccinimide or copper(II) bromide), and a thiourea derivative. clockss.orgscirp.org In this approach, the ketone is first brominated in situ to generate the α-bromoketone, which then immediately undergoes the Hantzsch cyclization with the present thiourea. clockss.org Another MCR approach involves the condensation of aldehydes, malononitrile, and other reagents to form complex heterocyclic systems in a single step. researchgate.net Efficient syntheses of 2-aminothiazoles have been reported via a one-pot α-bromination/cyclization process starting from aromatic methyl ketones and thiourea in the presence of CuBr₂. clockss.org These methods offer significant advantages in terms of operational simplicity and yield. researchgate.netnih.gov
Table 2: One-Pot and Multicomponent Syntheses of Thiazole Derivatives
| Starting Materials | Catalyst/Reagent | Key Features | Product Class | Yield | Reference |
| Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | One-pot α-bromination/cyclization | 4-Aryl-2-aminothiazoles | 78-90% | clockss.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | Three-component, reusable catalyst | Substituted Hantzsch thiazoles | 79-90% | mdpi.com |
| Phenylglyoxal, Lawsone, Thiobenzamide | None specified | One-pot, three-component | Lawsone-linked 1,3-thiazoles | 90% | acs.org |
| Isocyanides, Amines, Sulfur, 2'-Bromoacetophenones | None specified | Aqueous, three-component thiourea formation followed by cyclization | 2-Iminothiazolines and 2-aminothiazoles | N/A | researchgate.net |
Synthesis via Halogenated Carbonyl Precursors (e.g., Bromo-ethanones)
The use of pre-formed α-halogenated carbonyl compounds, particularly α-bromo ketones like various substituted 2-bromoacetophenones (bromo-ethanones), is central to the Hantzsch synthesis. rsc.orgorganic-chemistry.org The reactivity of the carbon-bromine bond makes these precursors ideal electrophiles for the initial nucleophilic attack by the thioamide sulfur. youtube.com The synthesis of these α-bromoketones can be achieved through various methods, including the direct bromination of the corresponding ketone using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. scirp.orgrsc.org For example, 2-bromo-1-(4-bromophenyl)ethanone can be prepared from 1-(4-bromophenyl)ethanone. rsc.org
The choice of the specific bromo-ethanone precursor directly dictates the substitution pattern at the 4-position of the resulting thiazole ring. To synthesize a 4-bromothiazole, a dibrominated carbonyl precursor is often required. The reaction of such precursors with thiourea leads to the formation of the 2-amino-4-bromothiazole ring system. nih.gov The synthesis of the full family of bromothiazoles, including 2,4-dibromothiazole (B130268), has been systematically revisited and optimized, often starting from readily available thiazole precursors or through sequential bromination steps. lookchem.com For instance, 2,4-dibromothiazole can be synthesized from 2-aminothiazole via diazotization and subsequent bromination reactions. nih.gov
Incorporation of the 2-Methylpiperidino Moiety
Once the 4-bromothiazole heterocyclic core is synthesized, the next crucial step is the introduction of the 2-methylpiperidino group at the C2 position. This is typically achieved through reactions that form a new carbon-nitrogen bond.
Nucleophilic Substitution Strategies Involving Heterocyclic Amines
The most direct method for installing the 2-methylpiperidino group is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a suitable leaving group at the C2 position of the 4-bromothiazole ring, typically a halogen like chlorine or bromine. The synthesis of 2,4-dibromothiazole provides an ideal starting material for such a transformation. nih.gov
In this reaction, the nitrogen atom of 2-methylpiperidine (B94953) acts as the nucleophile, attacking the electron-deficient C2 position of the thiazole ring and displacing the bromide leaving group. The reactivity of heteroaromatic systems like thiazole towards nucleophilic substitution is well-established, particularly when activated by electron-withdrawing groups or other ring atoms. nih.govnih.gov While direct examples with 2-methylpiperidine on a 2,4-dibromothiazole are not extensively documented in the provided results, the principle is analogous to the reaction of other secondary amines with halo-substituted heterocycles. nih.govmdpi.com The reaction conditions, such as solvent and temperature, would need to be optimized to facilitate the substitution, potentially requiring a base to neutralize the HBr formed during the reaction.
Derivatization through Amidation or Alkylation Reactions
Alternative strategies for linking the 2-methylpiperidino moiety involve forming an amide or an alkyl bridge between the amine and the thiazole ring. These methods provide structural analogues rather than the directly substituted target compound.
Amidation Reactions: If the starting material is a 2-aminothiazole derivative, the 2-methylpiperidino group can be introduced by forming an amide bond. This typically involves reacting the 2-aminothiazole with a derivative of 2-methylpiperidine that contains a carboxylic acid or acyl chloride functionality. researchgate.netbohrium.com For instance, the 2-amino group of a 4-bromothiazole could be acylated with a suitable 2-methylpiperidine-derived acylating agent. mdpi.com Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the formation of the amide bond between a thiazole-amine and a carboxylic acid. mdpi.comthermofisher.com
Alkylation Reactions: Alkylation provides another route to connect the two fragments. This could involve, for example, the N-alkylation of the 2-methylpiperidine nitrogen with a 4-bromothiazole bearing an electrophilic alkyl group (e.g., a 2-(chloromethyl)-4-bromothiazole). Conversely, the nitrogen atom of a 2-aminothiazole can be alkylated. beilstein-journals.org For instance, a 2-amino-4-bromothiazole could be reacted with a suitable alkyl halide derived from 2-methylpiperidine. These derivatization approaches expand the structural diversity of molecules that can be synthesized based on the core thiazole and piperidine (B6355638) scaffolds.
Regioselective Bromination Techniques at the Thiazole C-4 Position
The introduction of a bromine atom specifically at the C-4 position of a thiazole ring is a critical transformation for the synthesis of compounds like 4-Bromo-2-(2-methylpiperidino)thiazole. The reactivity of the thiazole ring allows for direct halogenation, but achieving high regioselectivity depends on the substitution pattern of the ring and the choice of brominating agent.
For thiazoles already substituted at the C-2 position, the C-5 position is generally more susceptible to electrophilic attack than the C-4 position. However, if the C-5 position is blocked, or by careful selection of reaction conditions, bromination can be directed to the C-4 position. A common strategy involves starting with a di-halogenated thiazole and performing regioselective functionalization.
Research has demonstrated the utility of 2,4-dibromothiazole as a versatile starting material. nih.gov Through regioselective palladium-catalyzed cross-coupling reactions, various substituents can be introduced at the C-2 position while retaining the bromine at the C-4 position. nih.gov For instance, the reaction of 2,4-dibromothiazole with organozinc halides in the presence of a Pd(0) catalyst selectively substitutes the bromine at C-2, leaving the C-4 bromine intact to yield 2-substituted-4-bromothiazoles. nih.gov This method provides a reliable route to precursors for the title compound.
Another approach involves the direct bromination of a 2-substituted thiazole. While direct bromination often favors the C-5 position, the use of specific brominating agents and careful control of reaction conditions can influence the regiochemical outcome. For instance, the synthesis of 4-(4-bromophenyl)thiazol-2-amine is achieved by reacting p-bromoacetophenone with thiourea in the presence of iodine, which facilitates the formation of the thiazole ring with the bromo-substituted phenyl group at the C-4 position. nih.gov This highlights a Hantzsch-type synthesis where the C-4 substituent is predetermined by the choice of the α-haloketone.
Table 1: Regioselective Synthesis of 4-Bromothiazole Derivatives
| Starting Material | Reagents & Conditions | Product | Yield | Key Finding | Reference |
|---|---|---|---|---|---|
| 2,4-Dibromothiazole | Alkyl/Aryl Zinc Halides, Pd(0) Catalyst | 2-Substituted-4-bromothiazole | 65-85% | Regioselective cross-coupling at the C-2 position is highly efficient. | nih.gov |
| p-Bromoacetophenone and Thiourea | Iodine (catalyst) | 4-(4-bromophenyl)thiazol-2-amine | Not specified | The C-4 substituent is incorporated from the starting α-haloketone. | nih.gov |
| 2-Amino-5-bromothiazole | 3-(furan-2-yl)propanoic acid, then Suzuki coupling with 4-fluorophenylboronic acid | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Not specified | Demonstrates functionalization of a pre-brominated thiazole at other positions. | nih.gov |
Emerging Synthetic Techniques in Thiazole Chemistry
Recent advancements in synthetic chemistry offer more efficient, rapid, and environmentally benign alternatives to conventional methods for preparing thiazole heterocycles. Microwave-assisted synthesis and flow chemistry are at the forefront of these emerging techniques.
Microwave-assisted organic synthesis has become a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including thiazoles. nih.gov This technology utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. petsd.orgjusst.org
The synthesis of 2-aminothiazole derivatives, which are precursors to compounds like this compound, is particularly well-suited for microwave assistance. The Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thiourea or thioamide, can be completed in minutes under microwave irradiation, whereas conventional refluxing often requires several hours. jusst.orgcapes.gov.br For example, the reaction of substituted ketones with thiourea and iodine proceeds to completion in 5-15 minutes in a microwave reactor, compared to 8-10 hours under traditional reflux. jusst.org This rapid, one-pot synthesis is efficient and aligns with the principles of green chemistry. petsd.org
The benefits of microwave-assisted synthesis extend to various substituted thiazoles and related benzothiazoles, offering a versatile platform for generating libraries of compounds. rsc.orgscielo.br The method's key advantages are the significant rate enhancement and often cleaner reaction profiles. petsd.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazoles
| Method | Reaction Time | Power/Temperature | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Conventional Heating (Reflux) | 8-10 hours | Reflux temperature | Lower | Standard laboratory setup | jusst.org |
| Microwave Irradiation | 5-15 minutes | 170 W | Good to High | Rapid, efficient, higher yield, eco-friendly. | jusst.org |
| Microwave Irradiation (General) | Minutes to seconds | Varies | Superior yields | Fast reaction times, straightforward work-up. | petsd.org |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, efficiency, and process control over traditional batch synthesis. rsc.org This technology is increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles and related structures like thiadiazoles. nih.govresearchgate.net
In the context of thiazole annulation (ring formation), flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. This control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or reagents. nih.gov For example, a continuous flow process was developed for the synthesis of 1,2,4-thiadiazole (B1232254) heterocycles, which involved the safe handling of a hazardous reagent and allowed for the production of gram quantities of the product. nih.gov
While specific examples detailing the complete flow synthesis of this compound are not prevalent, the principles are readily applicable. The synthesis of thiazole precursors can be performed in a flow reactor, potentially telescoping multiple reaction steps without isolating intermediates. This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The integration of real-time analysis and automated work-up procedures can further enhance the efficiency and scalability of thiazole synthesis. researchgate.net The application of flow chemistry to heterocycle synthesis is a rapidly growing field, promising more streamlined and robust manufacturing of complex molecules. uc.pt
Table 3: Advantages of Flow Chemistry in Heterocyclic Synthesis
| Feature | Advantage in Flow Chemistry | Relevance to Thiazole Synthesis | Reference |
|---|---|---|---|
| Safety | Small reactor volumes minimize risks associated with hazardous reagents and exothermic reactions. | Enables safer handling of reagents like bromine or unstable intermediates in thiazole annulation. | nih.gov |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up"). | Facilitates production of larger quantities of thiazole building blocks. | rsc.org |
| Process Control | Precise control of temperature, pressure, and mixing leads to better reproducibility and yield. | Improves regioselectivity and minimizes byproduct formation in bromination and annulation steps. | researchgate.net |
| Integration | Multiple reaction, work-up, and purification steps can be combined into a single continuous process. | Streamlines the multi-step synthesis of complex thiazole derivatives. | uc.pt |
Chemical Reactivity and Transformational Pathways of 4 Bromo 2 2 Methylpiperidino Thiazole Derivatives
Electrophilic Substitution Reactions on the Thiazole (B1198619) Core
The thiazole ring, while aromatic, exhibits a distinct pattern of reactivity towards electrophiles, which is heavily influenced by the nature and position of its substituents. chemicalbook.com The 2-(2-methylpiperidino) group, being an amino substituent, is a potent activating group. It increases the electron density of the thiazole ring through resonance, thereby facilitating electrophilic aromatic substitution (SEAr). wikipedia.org This directing effect is most pronounced at the C5 position, which is the primary site for electrophilic attack in 2-aminothiazole (B372263) systems. pharmaguideline.comnih.gov
Common electrophilic substitution reactions applicable to the 4-Bromo-2-(2-methylpiperidino)thiazole core include:
Halogenation: Introduction of a second halogen atom, such as chlorine or iodine, at the C5 position can be achieved using various halogenating agents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS). numberanalytics.com
Nitration: The introduction of a nitro group at the C5 position can be accomplished using standard nitrating mixtures, such as nitric acid and sulfuric acid, although careful control of reaction conditions is necessary to avoid oxidation or degradation. numberanalytics.com
Friedel-Crafts Acylation: Under the influence of a Lewis acid catalyst, the thiazole core can undergo acylation at the C5 position, introducing a new acyl group and a carbon-carbon bond. numberanalytics.com
The general order of reactivity for electrophilic substitution on the thiazole ring is C5 > C4 > C2. Given that the C4 position is already substituted with a bromine atom, and the C2 position is generally the least reactive towards electrophiles, the C5 position is the overwhelmingly favored site for these transformations. pharmaguideline.com
Table 1: Electrophilic Substitution Reactions on the Thiazole Core
| Reaction | Reagent(s) | Position of Substitution | Product Type |
|---|---|---|---|
| Halogenation | N-Chlorosuccinimide (NCS) | C5 | 4-Bromo-5-chloro-2-(2-methylpiperidino)thiazole |
| Nitration | HNO₃/H₂SO₄ | C5 | 4-Bromo-2-(2-methylpiperidino)-5-nitrothiazole |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C5 | 5-Acyl-4-bromo-2-(2-methylpiperidino)thiazole |
Nucleophilic Aromatic Substitution at Brominated Position
The bromine atom at the C4 position of the thiazole ring serves as a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) and, more significantly, through palladium-catalyzed cross-coupling reactions. sciepub.comnih.gov The reactivity of halogens on the thiazole ring towards substitution generally follows the order C2 > C5 > C4 for SNAr reactions, but this can be influenced by the reaction conditions and the specific nucleophile used. sciepub.com
However, the true synthetic utility of the 4-bromo substituent lies in its application in modern cross-coupling chemistry. researchgate.netnih.gov These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromothiazole (B1332970) derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. masterorganicchemistry.comlibretexts.org This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C4 position. acs.orgthieme-connect.com The choice of ligands, such as phosphines, is often crucial for achieving high efficiency. acs.org
Heck-Mizoroki Reaction: In the Heck reaction, the 4-bromothiazole is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a 4-alkenylthiazole derivative. masterorganicchemistry.com The reaction typically proceeds with a trans stereochemistry in the product. youtube.com
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 4-bromothiazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the 4-bromothiazole with an amine, providing access to 4-aminothiazole derivatives.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-2-(2-methylpiperidino)thiazole |
| Heck-Mizoroki | H₂C=CHR | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4-Alkenyl-2-(2-methylpiperidino)thiazole |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 4-Alkynyl-2-(2-methylpiperidino)thiazole |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 4-(R¹R²N)-2-(2-methylpiperidino)thiazole |
Derivatization Strategies Utilizing the Piperidino Nitrogen
The piperidine (B6355638) ring itself is a key site for chemical modification, offering numerous possibilities for derivatization. primescholars.comnih.gov The nitrogen atom of the piperidino group is a nucleophilic and basic center, allowing for a variety of chemical transformations that are widely used in medicinal chemistry to modulate a compound's physicochemical properties. wikipedia.orgwhiterose.ac.uk
Key derivatization strategies include:
Amide Formation: The piperidino nitrogen can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a common strategy to introduce a wide range of substituents. whiterose.ac.uk
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug discovery. whiterose.ac.uk
Reductive Amination: The secondary amine of the piperidine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives. whiterose.ac.uk
N-Alkylation: Direct alkylation of the piperidine nitrogen can be achieved with alkyl halides, although this can sometimes lead to over-alkylation or the formation of quaternary ammonium (B1175870) salts.
Reactions Involving the Thiazole Sulfur and Nitrogen Atoms
The heteroatoms of the thiazole ring itself can participate in chemical reactions, further expanding the synthetic possibilities.
N-Alkylation of the Thiazole Nitrogen: The nitrogen atom at position 3 of the thiazole ring is basic and can be alkylated, for instance with alkyl halides, to form a positively charged thiazolium salt. wikipedia.orgcutm.ac.in These thiazolium salts are of interest as ionic liquids and as precursors to N-heterocyclic carbenes, which are powerful catalysts. wikipedia.org
Oxidation of the Thiazole Sulfur: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org Such oxidation can alter the electronic properties of the ring and its metabolic stability.
Oxidation to Thiazole N-oxides: Oxidation can also occur at the ring nitrogen to form a thiazole N-oxide. wikipedia.org This transformation can change the reactivity of the thiazole ring, for example, by facilitating palladium-catalyzed C-H activation at the C2 position. wikipedia.org
Exploration of Reaction Mechanisms and Intermediates
The diverse reactivity of this compound is underpinned by a range of reaction mechanisms and the formation of key intermediates.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic resonance-stabilized intermediate known as a sigma complex or arenium ion. The electron-donating piperidino group stabilizes the positive charge, particularly when the electrophile attacks the C5 position. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): In cases where direct SNAr occurs, the reaction proceeds through a negatively charged Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed.
Palladium-Catalyzed Cross-Coupling: The catalytic cycles for reactions like Suzuki, Heck, and Sonogashira are well-established. They typically involve three main steps: oxidative addition of the 4-bromothiazole to a Pd(0) species, transmetalation (in the case of Suzuki) or migratory insertion (in the case of Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
Halogen Dance Rearrangement: In some 2-amino-5-bromothiazole systems, treatment with a strong base can lead to a "halogen dance" rearrangement, where the bromine atom migrates from the C5 to the C4 position via a dianionic intermediate. nih.gov While the starting material is a 4-bromo derivative, understanding related rearrangements is crucial in predicting potential side reactions under strongly basic conditions.
Hantzsch Thiazole Synthesis Intermediates: While not a reaction of the title compound itself, the synthesis of the thiazole core often proceeds through the Hantzsch synthesis, which involves stable intermediates such as hydroxythiazolinium salts. acs.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Molecular Geometry Optimization (DFT/TD-DFT)
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 4-Bromo-2-(2-methylpiperidino)thiazole. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. bohrium.com DFT calculations, often using a basis set like B3LYP/6-311G, are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. cu.edu.eg
The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. For this compound, this would involve confirming the planarity of the thiazole (B1198619) ring and determining the preferred conformation of the 2-methylpiperidine (B94953) ring, which typically adopts a stable chair conformation. The orientation of the piperidine (B6355638) ring relative to the thiazole ring is also a key parameter established during optimization.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of the molecule. tandfonline.com This method is crucial for predicting the electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical transitions from the ground state to various excited states. tandfonline.com Analysis of the orbitals involved in these transitions provides insight into the nature of the electronic excitations, such as n→π* or π→π* transitions within the thiazole chromophore. cu.edu.egtandfonline.com
Electronic Structure Analysis
The electronic structure of a molecule is key to its reactivity, and this is often explored through Frontier Molecular Orbital (FMO) theory. bohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. bohrium.com This gap is instrumental in understanding the charge transfer that can occur within the molecule. tandfonline.comirjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative framework for predicting chemical behavior.
Table 1: Hypothetical Chemical Reactivity Descriptors for this compound
| Parameter | Formula | Description | Hypothetical Value |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -6.5 eV |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 4.7 eV |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. | 6.5 eV |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.8 eV |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | 2.35 eV |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. | 0.213 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. | 4.15 eV |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. | 3.67 eV |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.net
Red regions indicate areas of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be centered around the nitrogen atom of the thiazole ring.
Blue regions represent the most positive electrostatic potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. These might be found near the hydrogen atoms of the piperidine ring, especially if the nitrogen were protonated.
Green regions denote areas of neutral or near-zero potential.
The MEP map provides a comprehensive picture of the molecule's polarity and charge-related properties, offering insights that complement the analysis of frontier orbitals. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. bohrium.com It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edunih.gov
The key aspect of NBO analysis is the quantification of stabilization energies (E(2)) associated with the delocalization of electron density from an occupied "donor" NBO to an unoccupied "acceptor" NBO. researchgate.net For this compound, significant interactions would be expected, such as:
Delocalization of the lone pair electrons from the piperidine nitrogen into the antibonding orbitals (π*) of the thiazole ring.
Interactions involving the lone pairs of the thiazole nitrogen and sulfur atoms with adjacent antibonding orbitals.
Hyperconjugative effects from C-H or C-C sigma bonds to vicinal antibonding orbitals.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, conformational flexibility arises primarily from the piperidine ring and the rotation around the single bond connecting it to the thiazole ring.
The piperidine ring can exist in several conformations, with the "chair" form being generally the most stable. The 2-methyl group can occupy either an axial or an equatorial position on this chair, leading to two distinct low-energy conformers. Molecular mechanics or DFT calculations can be used to predict the relative energies of these conformers. nih.gov The interaction between the substituent and the protonated nitrogen in piperidinium (B107235) salts can significantly alter conformational preferences, a factor that could be relevant depending on the chemical environment. nih.gov
By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface or "energy landscape" can be generated. This landscape maps the relative energies of all possible conformations, identifying the global minimum (the most stable conformer) and other local minima, as well as the energy barriers for interconversion between them.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action. nih.gov Thiazole derivatives have been studied as inhibitors for various targets, including enzymes and protein kinases. bohrium.comdntb.gov.uanih.gov
The docking process involves placing the ligand (this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or docking score, with more negative values indicating a more favorable interaction.
The simulation also provides a detailed view of the specific intermolecular interactions that stabilize the ligand-receptor complex. These can include:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Between nonpolar regions of the ligand and receptor.
Van der Waals forces: General attractive or repulsive forces.
Pi-stacking or pi-cation interactions: Involving the aromatic thiazole ring.
Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Parameter | Description |
|---|---|
| Protein Target (PDB ID) | Example: Human CDK2 (1HCK) |
| Binding Energy (kcal/mol) | -8.2 |
| Key Interacting Residues | LEU 83, LYS 33, ASP 86, GLN 131 |
| Types of Interactions | Hydrogen Bond: Thiazole nitrogen with the backbone NH of LEU 83. Hydrophobic Interaction: Methylpiperidine ring with the side chains of various nonpolar residues. Halogen Bond: Bromine atom with the carbonyl oxygen of LYS 33. |
This analysis helps to generate hypotheses about the biological activity of the compound and can guide the design of more potent analogues. nih.gov
Advanced Topological Studies (ELF, LOL, RDG)
The intricate nature of chemical bonding and non-covalent interactions within this compound can be elucidated through advanced topological analyses such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG). These methods provide a visual and quantitative description of electron distribution and interactions within the molecule.
The Electron Localization Function (ELF) is a powerful tool for mapping the regions of high probability of finding an electron pair. researchgate.netnih.gov In the context of this compound, ELF analysis is anticipated to reveal distinct basins of attraction corresponding to core electrons, covalent bonds, and lone pairs. The localization of electrons in the C-N, C-S, C-C, and C-Br bonds of the thiazole and piperidine rings would be clearly visualized. Furthermore, the lone pairs on the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the piperidino group, are expected to be prominent features, indicating their availability for intermolecular interactions.
Similarly, the Localized Orbital Locator (LOL) provides insights into regions with high kinetic energy density, which are characteristic of bond and lone-pair regions. researchgate.netnih.gov LOL maps are expected to complement the ELF analysis, offering a clear demarcation of bonding and non-bonding electron domains. The high LOL values would correspond to the covalent bonds and lone pairs, providing a clear picture of the electronic structure.
The Reduced Density Gradient (RDG) analysis is instrumental in identifying and characterizing non-covalent interactions (NCIs). chemrxiv.orgnih.govresearchgate.net This method plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. For this compound, RDG analysis would be crucial in identifying potential intramolecular hydrogen bonds, van der Waals interactions, and steric clashes. The presence of the bulky 2-methylpiperidino group and the bromine atom suggests the likelihood of significant intramolecular interactions that influence the molecule's conformation and stability. The resulting NCI plots would display colored isosurfaces, with blue indicating strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.
Prediction of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugation and significant charge transfer characteristics often exhibit notable non-linear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics. nih.govnih.govnih.gov The NLO properties of this compound can be predicted through quantum chemical calculations, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).
The key parameters that define a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first- and second-order hyperpolarizabilities (β and γ, respectively). A high value of the first hyperpolarizability (β) is particularly indicative of a strong second-order NLO response.
For this compound, the presence of the electron-donating 2-methylpiperidino group and the π-conjugated thiazole ring, along with the electron-withdrawing bromine atom, could potentially create a donor-π-acceptor (D-π-A) like system. This intramolecular charge transfer (ICT) is a key factor for enhancing NLO properties.
Computational studies on similar thiazole derivatives have shown that the nature and position of substituents significantly influence the NLO response. nih.govrsc.org It is anticipated that calculations for this compound would yield significant values for its NLO properties. The table below presents hypothetical, yet realistic, data that would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory, a common method for such predictions.
| Property | Symbol | Expected Value | Units |
| Dipole Moment | μ | > 5 | Debye |
| Mean Polarizability | ⟨α⟩ | > 200 | a.u. |
| First Hyperpolarizability | β_tot | > 1000 | a.u. |
| Second Hyperpolarizability | ⟨γ⟩ | > 10000 | a.u. |
This table is a representation of expected values based on computational studies of analogous molecules and is for illustrative purposes pending specific research on this compound.
The magnitude of these properties is directly related to the electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. The investigation of the NLO properties of this compound is a promising avenue for the development of new materials for advanced optical applications.
Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the mechanistic biological and pharmacological research of the chemical compound this compound.
Extensive searches for data pertaining to the compound's effects on DNA Topoisomerase IB (Top1), Na+/K+-ATPase and Ras oncogene activity, VEGFR-2 enzyme inhibition, cell cycle progression and apoptosis, inhibition of BCL2 family proteins, and Protein Isomerase Pin1 inhibition did not yield any relevant results for this specific molecule.
While the broader class of thiazole derivatives has been the subject of extensive research for potential antineoplastic properties, the specific findings for "this compound" as outlined in the requested article structure are not available in the current body of scientific publications. Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables.
Mechanistic Biological and Pharmacological Research in Vitro and Preclinical Focus
Elucidation of Antimicrobial Mechanisms
A comprehensive search of scientific databases has been conducted to gather information on the antimicrobial properties of 4-Bromo-2-(2-methylpiperidino)thiazole. While the broader class of thiazole (B1198619) derivatives has been a subject of extensive research for potential antimicrobial applications, specific data for this particular compound is limited.
Antibacterial Activity Against Specific Gram-Positive and Gram-Negative Strains (e.g., MRSA, VRE, E. coli, S. aureus, B. subtilis)
The thiazole nucleus is a core component of many compounds investigated for antibacterial properties against a wide array of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.govresearchgate.netbiointerfaceresearch.comnih.gov However, specific studies detailing the in vitro antibacterial efficacy of this compound against these particular Gram-positive and Gram-negative strains are not available in the reviewed scientific literature. Therefore, no data on its minimum inhibitory concentration (MIC) or specific antibacterial spectrum can be presented.
Antifungal Efficacy (e.g., Candida albicans, Fusarium oxysporium)
The antifungal potential of molecules containing thiazole and piperidine (B6355638) rings has been explored against various fungal pathogens. nih.govmdpi.comnih.govnih.gov Notably, research has been conducted on piperidinyl thiazole analogues as fungicides. nih.gov Despite the interest in this chemical class, specific experimental data on the antifungal activity of this compound against Candida albicans or the plant pathogen Fusarium oxysporum has not been reported in the available literature. Consequently, its efficacy and potential as an antifungal agent remain uncharacterized.
Interference with Bacterial Cell Division (e.g., FtsZ polymerization)
The bacterial cell division protein FtsZ is a recognized target for novel antibiotics. nih.govnih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell death. nih.govnih.gov Various heterocyclic compounds, including some thiazole derivatives, have been identified as FtsZ inhibitors. nih.govnih.gov However, a review of current research reveals no published studies that specifically investigate or demonstrate the ability of this compound to interfere with FtsZ polymerization or its binding affinity for the FtsZ protein.
Inhibition of Microbial Biosynthesis Pathways (e.g., ergosterol (B1671047), RmlC/RmlD)
Inhibition of essential biosynthetic pathways is a key mechanism for many antimicrobial agents. In fungi, the ergosterol biosynthesis pathway is a primary target for azole and other antifungal drugs. nih.govnih.govplos.org Similarly, in bacteria, enzymes like those in the L-rhamnose biosynthetic pathway (e.g., RmlC/RmlD) are potential targets for antibacterial agents. While compounds containing piperidine moieties have been studied for their effects on ergosterol biosynthesis, researchgate.net there is currently no available scientific data describing the inhibitory activity of this compound on ergosterol biosynthesis or on bacterial enzymes such as RmlC or RmlD.
Modulation of Enzyme Activities
The ability of small molecules to modulate the activity of specific enzymes is a cornerstone of pharmacological research.
Galectin-1 Inhibitory Activity
Galectin-1 is a protein implicated in various pathological processes, including cancer progression and immune response, making it an attractive therapeutic target. frontiersin.orgnih.gov Various types of molecules have been investigated as potential inhibitors of Galectin-1. frontiersin.orgnih.gov Following a thorough literature search, no studies were found that evaluated the effect of this compound on Galectin-1. Its potential to act as an inhibitor of this enzyme has not been reported.
Urease Enzyme Inhibition
Table 1: Urease Inhibition by Related Heterocyclic Compounds
| Compound Class/Derivative | IC50 (µM) | Standard | Reference |
|---|---|---|---|
| 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Potent Activity | Thiourea (B124793) | nih.gov |
| 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Potent Activity | Thiourea | nih.gov |
| 1-(4-chlorophenyl)-3-palmitoylthiourea | Potent Activity | - | nih.gov |
| Diamidophosphoric acid | High Efficiency | - | nih.gov |
Note: Specific IC50 values for the triazole derivatives were not provided in the source.
5-Lipoxygenase (5-LOX) Enzyme Inhibition
Direct experimental data on the 5-Lipoxygenase (5-LOX) inhibitory activity of this compound could not be located in the reviewed scientific literature. However, the broader class of thiazole derivatives has been investigated for 5-LOX inhibition. For example, studies on optically active methoxy (B1213986) alkyl thiazoles have demonstrated a specific, chiral interaction with the 5-lipoxygenase enzyme, leading to enantio-specific anti-inflammatory activity. This suggests that the thiazole scaffold can serve as a template for the development of 5-LOX inhibitors. The inhibition of the 5-LOX pathway is a key mechanism for controlling the production of leukotrienes, which are significant mediators of inflammation.
Table 2: 5-LOX Inhibition by a Related Thiazole Derivative
| Compound | Activity | Model | Reference |
|---|---|---|---|
| 1-methoxy-6-(naphth-2-yl-methoxyl)-1-(thiazol-2-yl)indane | Enantio-specific inhibition and anti-inflammatory activity | Leukotriene-mediated inflammation model | nih.gov |
Alkaline Phosphatase Inhibition
There is no specific data available concerning the alkaline phosphatase (ALP) inhibitory potential of this compound. However, the thiazole nucleus is a common feature in many compounds that have been identified as potent alkaline phosphatase inhibitors. For instance, a series of pyrazolo-oxothiazolidine derivatives have been shown to significantly inhibit ALP, with one compound exhibiting an IC50 value of 0.045 µM, which is substantially more potent than the standard inhibitor, monopotassium phosphate (B84403). nih.gov Similarly, substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines have been synthesized and tested for their inhibitory potential against alkaline phosphatases, with some derivatives showing potent and selective inhibition of human tissue non-specific and intestinal alkaline phosphatases. nih.govresearchgate.net These findings underscore the potential of the thiazole scaffold in designing effective ALP inhibitors. nih.govresearchgate.net
Table 3: Alkaline Phosphatase Inhibition by Related Thiazole Derivatives
| Compound Derivative | IC50 (µM) | Enzyme Source | Standard | Reference |
|---|---|---|---|---|
| Pyrazolo-oxothiazolidine derivative (7g) | 0.045 ± 0.004 | Calf Intestinal ALP | Monopotassium phosphate (5.242 ± 0.472 µM) | nih.gov |
| 1-(3,4-dimethoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (B178648) (5d) | 0.71 ± 0.02 | Human Intestinal ALP | - | nih.govresearchgate.net |
| 1-(4-Hydroxy, 3-methoxybenzylidene)-2-(4-tert-butylthiazol-2-yl) hydrazine (5e) | 1.09 ± 0.18 | Human Tissue Non-specific ALP | - | nih.govresearchgate.net |
| Thiazole-linked thiourea derivative (93) | 0.019 | - | KH2PO4 (4.611 µM) | semanticscholar.org |
Investigation of Anti-inflammatory Pathways
While direct studies on the anti-inflammatory pathways modulated by this compound are not available, research on related thiazole and thiazolidinone derivatives suggests potential mechanisms of action. The anti-inflammatory effects of many compounds are mediated through the inhibition of key inflammatory pathways such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways. For example, certain 1,5-diaryl pyrazole (B372694) derivatives containing halogen substitutions like bromine have demonstrated notable COX-2 inhibition. nih.gov Specifically, electron-withdrawing substituents at the para position of one of the aryl rings enhanced COX-2 inhibitory activity. nih.gov Furthermore, thiazolo[3,2-a]pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov This inhibition is often linked to the modulation of the NF-κB pathway. nih.gov
Preclinical Studies of Antitubercular Potential (e.g., M. tuberculosis H37Rv)
Although no direct studies on the antitubercular activity of this compound against Mycobacterium tuberculosis H37Rv have been found, the thiazole and thiazolidinone scaffolds are prominent in the development of new antitubercular agents. Several studies have reported the synthesis and evaluation of thiazolidin-4-one derivatives against M. tuberculosis H37Rv. Notably, a derivative with a 4-bromophenyl substituent demonstrated potent activity comparable to the first-line drug isoniazid, with a Minimum Inhibitory Concentration (MIC) of 0.12 µg/mL against the H37Ra strain. mdpi.com Other thiazolidinone derivatives have also shown promising potential with MIC values ranging from 3.03 to >100 µg/mL against replicating M. tuberculosis H37Rv. mdpi.com Furthermore, various 4-substituted N-phenyl-1,2,3-triazole derivatives, synthesized via click chemistry, have exhibited significant activity against the H37Rv strain, with MIC values as low as 0.62 μg/mL. nih.gov These findings highlight the potential of heterocyclic compounds containing a bromo-substituent as a promising area for the discovery of new antitubercular drugs.
**Table 4: Antitubercular Activity of Related Compounds against *M. tuberculosis***
| Compound Class/Derivative | MIC (µg/mL) | Strain | Reference |
|---|---|---|---|
| Thiazolidin-4-one with 4-bromophenyl substituent (40h) | 0.12 | H37Ra | mdpi.com |
| 2-iminothiazolidin-4-one derivative (52a) | 3.03 | H37Rv (replicating) | mdpi.com |
| (E)-N'-[(1-aryl)-1H-1,2,3-triazole-4-yl)methylene] isonicotinoyl hydrazides | 0.62 - 2.5 | H37Rv | nih.gov |
Activation of Signaling Pathways (e.g., NF-κB)
Direct evidence for the activation or inhibition of the NF-κB signaling pathway by this compound is not present in the reviewed literature. However, the modulation of the NF-κB pathway is a known mechanism of action for many anti-inflammatory compounds, including those with heterocyclic structures similar to thiazoles. The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation and immune responses. nih.gov Its dysregulation is implicated in various inflammatory diseases and cancers. nih.gov Curcumin and its analogues, for example, are known to suppress the activation of NF-κB. mdpi.com Some natural compounds have been shown to inhibit NF-κB signaling by preventing the activation of upstream kinases like IκB kinase (IKK). mdpi.com Furthermore, hydrolysable tannin fractions from certain plants have demonstrated anti-inflammatory action through the inhibition of both NF-κB and MAPK signaling pathways. nih.gov Given the established role of NF-κB in inflammation, and the anti-inflammatory potential of related thiazole derivatives, it is plausible that this compound could also exert its effects through the modulation of this critical signaling pathway.
Advanced Applications in Chemical Biology and Medicinal Chemistry
Role as Chemical Probes for Biological Target Identification
Chemical probes are indispensable small molecules for interrogating biological systems and validating new drug targets. nih.govjetir.org An ideal probe is potent, selective, and engages its target within a cellular context. jetir.org While direct research identifying 4-Bromo-2-(2-methylpiperidino)thiazole as a chemical probe is not extensively documented, its structure suggests potential utility. The bromo-thiazole core can participate in various interactions, and the 2-methylpiperidino group can influence selectivity and cell permeability.
The development of chemical probes often involves creating a suite of related molecules, including an inactive analog to serve as a negative control. jetir.org The bromine atom on the thiazole (B1198619) ring of this compound offers a versatile chemical handle for modification, such as the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins, which are crucial steps in target identification and validation. nih.gov
Lead Compound Identification and Optimization Strategies
A lead compound is a chemical starting point for drug discovery that exhibits promising biological activity but requires modification to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.comresearchgate.net The process of lead optimization is a multi-faceted approach blending synthetic chemistry with computational and biological assays to refine a lead into a drug candidate. mdpi.comresearchgate.net
For a compound like this compound, optimization strategies would focus on systematically modifying its three key components:
The Thiazole Scaffold: This core structure is prevalent in many bioactive molecules and provides a rigid framework for orienting substituents. mdpi.com
The 4-Bromo Substituent: Halogen atoms, particularly bromine, can form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions. The bromine can be replaced with other groups to probe for structure-activity relationships (SAR). For instance, replacing it with different halogens or hydrogen-bond donors/acceptors can fine-tune binding affinity and selectivity. nih.gov
The 2-(2-methylpiperidino) Group: This saturated heterocyclic amine can significantly impact the compound's physical properties, such as solubility and lipophilicity, which are critical for its ADME profile. bldpharm.com The methyl group introduces a chiral center, and stereoisomers could be synthesized to investigate differential binding to a target. The piperidine (B6355638) ring itself could be altered (e.g., ring size, substitution pattern) to optimize interactions within a binding pocket.
A hypothetical lead optimization workflow for this compound is outlined below.
Table 1: Hypothetical Lead Optimization Strategy
| Structural Position | Modification Strategy | Objective |
|---|---|---|
| 4-Position (Bromo) | Replace with F, Cl, I, CN, CF₃ | Probe for halogen bonding; modulate electronics and lipophilicity. |
| 2-Position (Piperidino) | Vary substitution on the piperidine ring; replace with other cyclic or acyclic amines. | Optimize potency and ADMET properties; explore SAR. |
| Piperidino (Methyl) | Synthesize (R) and (S) enantiomers; remove or reposition the methyl group. | Investigate stereochemical binding requirements; improve potency/selectivity. |
| Thiazole Ring | Isosteric replacement (e.g., with oxazole, imidazole). | Assess the importance of the sulfur atom for activity; patent-busting. |
This iterative process of synthesis and biological testing is central to converting a promising hit into a viable drug candidate. sigmaaldrich.comresearchgate.net
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets. chemicalbook.com FBDD begins by screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to the target. These initial fragment hits are then grown or linked together to produce a more potent lead.
Thiazoles are considered valuable scaffolds in FBDD. A compound like this compound could be deconstructed into its constituent fragments for screening. For example, a library might include 4-bromothiazole (B1332970) or 2-aminothiazole (B372263) derivatives. If a fragment-sized thiazole shows binding, its structure can be elaborated upon, potentially leading back to a more complex and potent molecule like the one . The key metric in FBDD is ligand efficiency (LE), which relates binding affinity to the size of the molecule; successful fragment hits demonstrate high LE.
Design of Novel Therapeutics Based on Thiazole Scaffolds
The thiazole ring is a privileged scaffold in drug design, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govmdpi.com Its presence in approved drugs highlights its favorable properties, including metabolic stability and the ability to engage in a wide range of intermolecular interactions.
The design of new therapeutics often involves molecular hybridization, where known pharmacophores are combined to create novel molecules with potentially enhanced or synergistic activities. Research into thiazole-based therapeutics is extensive and covers a wide range of diseases:
Anticancer Agents: Many thiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov For example, some thiazole-based stilbene (B7821643) analogs have been identified as novel DNA topoisomerase IB inhibitors. nih.gov
Antimicrobial Agents: The thiazole ring is a component of penicillin and other antibiotics. Novel thiazole derivatives continue to be explored to combat the rise of drug-resistant bacteria and fungi.
Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a thiazole ring, demonstrating the scaffold's utility in this therapeutic area. mdpi.com
The structure of this compound, with its distinct substitution pattern, represents a template that medicinal chemists can use as a starting point for designing new series of compounds targeting these and other diseases.
Chemoenzymatic and Sustainable Synthetic Approaches for Research Scale Production
Modern synthetic chemistry places a growing emphasis on "green" and sustainable methods that reduce waste, avoid harsh reagents, and improve efficiency. For research-scale production of thiazole derivatives, several innovative techniques are being developed.
Chemoenzymatic Synthesis: This approach utilizes enzymes to catalyze specific steps in a synthetic route, taking advantage of their high selectivity and ability to function under mild conditions. For instance, enzymes like trypsin have been shown to catalyze one-pot, multicomponent reactions to produce thiazole derivatives with high yields, offering a novel and green alternative to traditional methods.
Sustainable Approaches: Conventional thiazole synthesis, such as the Hantzsch reaction, often uses hazardous reagents and solvents. Greener alternatives aim to mitigate these issues through:
Microwave and Ultrasound Irradiation: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames.
Green Solvents: Using water or other environmentally benign solvents instead of volatile organic compounds.
Recyclable Catalysts: Employing solid-supported catalysts or biocatalysts, such as cross-linked chitosan (B1678972) hydrogels, that can be easily recovered and reused. nih.gov
These sustainable methods are crucial for the efficient and environmentally responsible production of novel thiazole compounds for research and development.
Table 2: Comparison of Synthetic Approaches for Thiazole Derivatives
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Traditional (Hantzsch) | Condensation of α-haloketones with thioamides. | Well-established, versatile. | |
| Chemoenzymatic | Employs enzymes (e.g., trypsin) as catalysts. | High selectivity, mild conditions, high yields. | |
| Microwave/Ultrasound | Uses microwave or ultrasonic irradiation as an energy source. | Rapid reaction times, improved yields, energy efficiency. |
| Green Catalyst | Utilizes recyclable biocatalysts like chitosan hydrogels. | Reusability, reduced waste, environmentally friendly. | nih.gov |
Future Research Directions and Unexplored Avenues for 4 Bromo 2 2 Methylpiperidino Thiazole
The heterocyclic thiazole (B1198619) nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities. globalresearchonline.netresearchgate.net The specific compound, 4-Bromo-2-(2-methylpiperidino)thiazole, represents a scaffold with significant, yet largely untapped, potential. The strategic placement of a bromine atom at the C4 position, a substituted piperidino group at C2, and a methyl group on the piperidine (B6355638) ring offers multiple vectors for chemical modification and biological exploration. This article outlines key future research directions that could unlock the therapeutic promise of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
